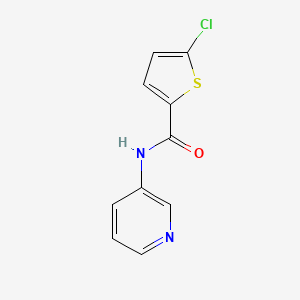
5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a carboxamide group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and 3-aminopyridine.
Chlorination: Thiophene-2-carboxylic acid is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Amidation: The chlorinated thiophene-2-carboxylic acid is then reacted with 3-aminopyridine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and amidation steps to enhance yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. It is often studied for its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are particularly interested in its ability to modulate specific pathways involved in disease progression.
Industry
Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are often tested for their efficacy and safety in various applications, leading to the development of new products.
Mechanism of Action
The mechanism of action of 5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or modulating their function. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(pyridin-2-yl)thiophene-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.
5-chloro-N-(pyridin-4-yl)thiophene-2-carboxamide: Another positional isomer with the pyridine ring attached at the 4-position.
5-bromo-N-(pyridin-3-yl)thiophene-2-carboxamide: Similar compound with a bromine atom instead of chlorine.
Uniqueness
5-chloro-N-(pyridin-3-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom and the pyridine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C10H7ClN2OS |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
5-chloro-N-pyridin-3-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H7ClN2OS/c11-9-4-3-8(15-9)10(14)13-7-2-1-5-12-6-7/h1-6H,(H,13,14) |
InChI Key |
YITPHPCFNOYBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















